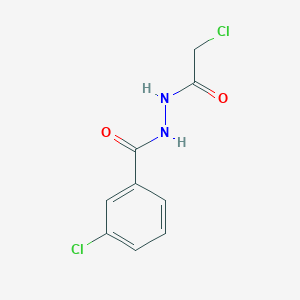

3-chloro-N'-(2-chloroacetyl)benzohydrazide

Descripción general

Descripción

3-chloro-N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H8Cl2N2O2 and a molecular weight of 247.08 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 3-chloro-N’-(2-chloroacetyl)benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction .

Análisis De Reacciones Químicas

3-chloro-N’-(2-chloroacetyl)benzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include bases like pyridine and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 3-chloro-N'-(2-chloroacetyl)benzohydrazide span multiple domains:

Chemistry

- Intermediate in Organic Synthesis: Used in the synthesis of various organic compounds due to its reactive chloroacetyl group.

- Reagent in Chemical Reactions: Engages in nucleophilic substitution and condensation reactions.

Biology

- Anticancer Research: Demonstrates potential as an anticancer agent by targeting LSD1 and affecting histone methylation.

- Antimicrobial Activity: Exhibits activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Medicine

- Drug Development: Explored for therapeutic applications due to its ability to modulate biological targets related to cancer and infectious diseases.

Industry

- Production of Specialty Chemicals: Utilized as a reagent in various industrial processes.

Anticancer Properties

A study on the effects of this compound on multiple cancer cell lines revealed that treatment resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. This suggests a promising role for this compound in cancer therapeutics.

Antimicrobial Testing

In antimicrobial assays using the Kirby-Bauer disc diffusion method, this compound demonstrated varying degrees of inhibition against selected bacterial strains. The results indicated moderate sensitivity against E. coli and S. aureus, with inhibition zones measured in millimeters.

| Biological Activity | Effect | Tested Organisms/Cell Lines | IC50/Activity Level |

|---|---|---|---|

| Anticancer | Induces cell proliferation arrest | Lung, colon, pancreas, breast cancer | Not specified |

| Antimicrobial | Moderate sensitivity | E. coli, S. aureus | Varies (inhibition zone) |

Mecanismo De Acción

The mechanism of action of 3-chloro-N’-(2-chloroacetyl)benzohydrazide involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biological pathways, making it a potential candidate for drug development .

Comparación Con Compuestos Similares

3-chloro-N’-(2-chloroacetyl)benzohydrazide can be compared with similar compounds such as:

3-chlorobenzohydrazide: Lacks the chloroacetyl group, making it less reactive in certain chemical reactions.

2-chloro-N’-(2-chloroacetyl)benzohydrazide: Has a different substitution pattern on the benzene ring, leading to different chemical and biological properties.

4-chloro-N’-(2-chloroacetyl)benzohydrazide: Similar structure but with the chloro group in a different position, affecting its reactivity and applications.

These comparisons highlight the unique properties of 3-chloro-N’-(2-chloroacetyl)benzohydrazide, making it valuable for specific scientific and industrial applications.

Actividad Biológica

3-Chloro-N'-(2-chloroacetyl)benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

The primary target of this compound is lysine-specific histone demethylase 1A (LSD1) . By inhibiting LSD1, the compound prevents the demethylation of histones H3K4me1 and H3K4me2, leading to significant alterations in gene expression. This inhibition has been shown to induce cell proliferation arrest in various human cancer cell lines, including those from lung, colon, pancreas, and breast cancers.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. The inhibition of LSD1 leads to changes in gene expression that can halt the proliferation of cancer cells. In vitro studies have demonstrated that the compound effectively induces cell cycle arrest in several cancer cell lines while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various pathogens. For instance, it has been tested against common bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating moderate sensitivity .

Case Studies

- Cancer Cell Lines : A study investigated the effects of this compound on multiple cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers in treated cells compared to controls .

- Antimicrobial Tests : In a separate study, the compound was subjected to antimicrobial testing using the Kirby-Bauer disc diffusion method. It showed varying degrees of inhibition against selected bacterial strains, with inhibition zones measured in millimeters .

Data Table: Biological Activity Overview

| Biological Activity | Effect | Tested Organisms/Cell Lines | IC50/Activity Level |

|---|---|---|---|

| Anticancer | Induces cell proliferation arrest | Lung, colon, pancreas, breast cancer | Not specified |

| Antimicrobial | Moderate sensitivity | E. coli, S. aureus | Varies (inhibition zone) |

Propiedades

IUPAC Name |

3-chloro-N'-(2-chloroacetyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-2-1-3-7(11)4-6/h1-4H,5H2,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRQSTVGQGTHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366572 | |

| Record name | 3-Chloro-N'-(chloroacetyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63002-49-3 | |

| Record name | 3-Chloro-N'-(chloroacetyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.